tri-GalNAc-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-N-acetylgalactosamine-carboxylic acid is synthesized from peracetylated N-acetylgalactosamine in multiple steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tri-N-acetylgalactosamine-carboxylic acid involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development .
Chemical Reactions Analysis
Types of Reactions
Tri-N-acetylgalactosamine-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri-N-acetylgalactosamine-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies of protein degradation and lysosomal targeting.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of novel therapeutic agents and diagnostic tools.
Mechanism of Action
The mechanism of action of tri-N-acetylgalactosamine-carboxylic acid involves its binding to the asialoglycoprotein receptor. Upon binding, the compound is internalized via receptor-mediated endocytosis, directing the conjugated cargo to the lysosome for degradation . This process is crucial for the targeted degradation of extracellular and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
N-acetylgalactosamine: A simpler form of the compound with similar binding properties.
Triantenerrary N-acetylgalactosamine: A related compound with a similar structure but different functional groups.
GalNAc-DBCO: Another derivative used in protein conjugation studies.
Uniqueness
Tri-N-acetylgalactosamine-carboxylic acid is unique due to its triantenerrary structure and the presence of a carboxylic acid group, which enhances its binding affinity to the asialoglycoprotein receptor and its effectiveness in lysosomal targeting .
Properties
Molecular Formula |
C75H134N10O35 |
---|---|
Molecular Weight |
1735.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C75H134N10O35/c1-49(89)82-63-69(104)66(101)52(43-86)118-72(63)115-27-7-4-13-55(92)76-21-10-24-79-58(95)16-31-112-46-75(85-61(98)19-30-107-35-37-109-39-41-111-42-40-110-38-36-108-34-20-62(99)100,47-113-32-17-59(96)80-25-11-22-77-56(93)14-5-8-28-116-73-64(83-50(2)90)70(105)67(102)53(44-87)119-73)48-114-33-18-60(97)81-26-12-23-78-57(94)15-6-9-29-117-74-65(84-51(3)91)71(106)68(103)54(45-88)120-74/h52-54,63-74,86-88,101-106H,4-48H2,1-3H3,(H,76,92)(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)(H,82,89)(H,83,90)(H,84,91)(H,85,98)(H,99,100)/t52-,53-,54-,63-,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-/m1/s1 |
InChI Key |
SPYOMGAJOYWUJU-JNYSMVCCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)CO)O)O |
Origin of Product |
United States |
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